

Physical and chemical properties of 2''-O-Rhamnosylswertisin

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Compound of Interest

Compound Name: 2''-O-Rhamnosylswertisin

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An In-depth Technical Guide to 2''-O-Rhamnosylswertisin

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and known biological activities of **2''-O-Rhamnosylswertisin**, a flavonoid C-glycoside. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed methodologies, and visualization of complex biological pathways.

Core Physical and Chemical Properties

2''-O-Rhamnosylswertisin is a natural flavonoid found in various plant species, including *Aleurites moluccana* and *Iris postii*.^{[1][2]} Its structure consists of a swertisin core (a C-glycosylflavone) with a rhamnose sugar moiety attached. This glycosylation significantly influences its biological properties.

General and Computed Properties

The fundamental physicochemical properties of **2''-O-Rhamnosylswertisin** are summarized in the table below. These values are critical for experimental design, including solvent selection, dosage calculations, and analytical method development.

Property	Value	Source
IUPAC Name	6-[(4R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one	[3]
CAS Number	83889-78-5	[4]
Molecular Formula	C ₂₈ H ₃₂ O ₁₄	[3]
Molecular Weight	592.55 g/mol	[5]
Appearance	Solid; Fine, hygroscopic powder	[1][6]
Boiling Point	855.9 ± 65.0 °C (Predicted)	[6]
Density	1.66 ± 0.1 g/mL (Predicted)	[6]
XLogP3	-0.6	[3]

Solubility and Storage

- Solubility: The compound exhibits high aqueous solubility.[7] For experimental use, warming the tube to 37°C and using an ultrasonic bath can aid in achieving higher solubility.[5] A preparation method for an in vivo formula involves dissolving the compound in DMSO, followed by the addition of PEG300, Tween 80, and a final saline/PBS solution.[4]
- Storage: For long-term stability, the powdered form should be stored at -20°C for up to three years.[4] In solvent, it should be kept at -80°C for up to one year.[4] Another recommendation is sealed storage at 2-8°C, protected from moisture and light.[5]

Spectroscopic and Analytical Data

The structural elucidation and quantification of **2''-O-Rhamnosylswertisin** rely on various spectroscopic techniques.

Data Type	Key Information	Source
Mass Spectrometry	ESI-MS (Negative Ion Mode) [8]. Other MS data shows a precursor ion [M+H] ⁺ at m/z 593.17.[3]	[3][8]
NMR (1H & 13C)	Used for structural confirmation. Detailed spectra are available in patent literature.[9]	[9]
Infrared (IR)	Used for characterization, with spectra available in patent literature.[9]	[9]
Ultraviolet (UV)	UV absorption profile has been documented.[9]	[9]
HPLC	A primary method for quantification and purity assessment, with chromatograms published.[8][9]	[8][9]

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of **2''-O-Rhamnosylswertisin**.

Isolation and Purification Workflow

The isolation of **2''-O-Rhamnosylswertisin** typically involves extraction from plant material followed by multi-step chromatographic purification.

Protocol 1: From *Aleurites moluccana* Leaves[1]

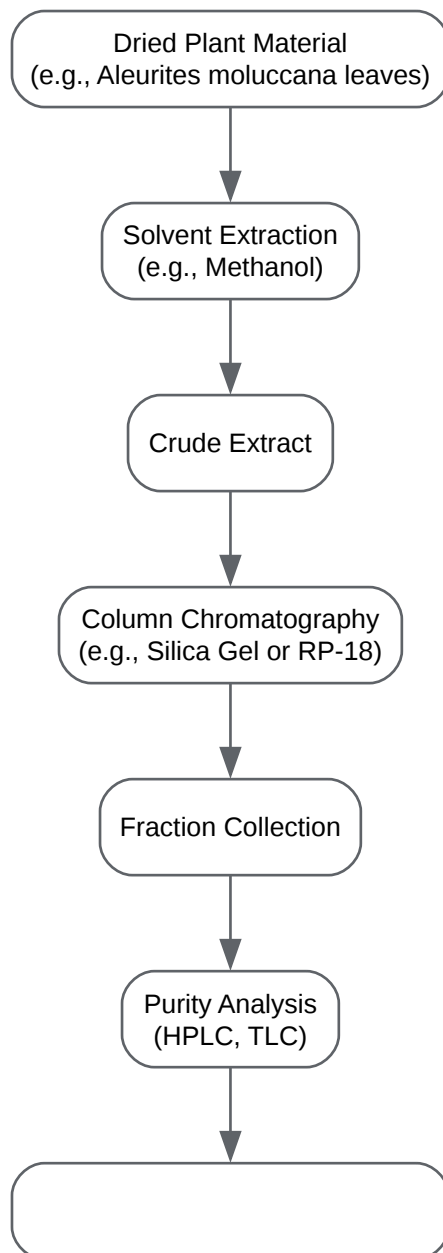
- Extraction: Milled, air-dried leaves (600 g) are extracted with methanol at room temperature for 7 days.

- Concentration: The methanol solution is evaporated under vacuum to yield a crude extract (approx. 8.5% yield).
- Chromatography: The crude extract is subjected to column chromatography on silica gel 60 (70–230 mesh).
- Elution: A gradient elution is performed with increasing concentrations of methanol in dichloromethane to yield purified fractions containing **2''-O-Rhamnosylswertisin**.

Protocol 2: From *Iris postii* Aerial Parts[\[10\]](#)

- Defatting: Powdered aerial parts are defatted by soaking in hexane at room temperature.
- Extraction: The defatted biomass is extracted with methanol.
- Partitioning: The methanol extract is partitioned between H₂O and dichloromethane, followed by partitioning between H₂O and n-butanol.
- Chromatography: The resulting fractions undergo multiple medium-pressure liquid chromatographic separations on reversed-phase (RP-18) columns to afford the pure compound.

General Isolation and Purification Workflow



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General Isolation and Purification Workflow

Analytical Characterization

- Thin-Layer Chromatography (TLC): For qualitative analysis, TLC can be performed on silica gel plates with a mobile phase of chloroform-methanol (e.g., 7:3 or 17:3 v/v).[11] Spots can

be visualized under UV light at 254 nm or by spraying with a 2% ethanolic iron(III) chloride solution.[11]

- High-Performance Liquid Chromatography (HPLC): A validated HPLC-UV method is used for quantification. Analysis can be performed on a C18 column with detection at 338 nm.[8]

Biological Activity Assays

The antinociceptive and anti-inflammatory properties of **2''-O-Rhamnosylswertisin** have been extensively studied using rodent models.

Protocol: Carrageenan-Induced Mechanical Nociception in Mice[1][12]

- Acclimatization: C57BL mice are acclimatized to the laboratory conditions.
- Baseline Measurement: The baseline mechanical nociceptive threshold is measured in the animals' hind paws using a digital von Frey apparatus.
- Compound Administration: **2''-O-Rhamnosylswertisin** (e.g., 5 to 50.6 $\mu\text{mol/kg}$) or vehicle is administered orally (p.o.).
- Inflammation Induction: One hour after treatment, 20 μL of carrageenan (300 $\mu\text{g/paw}$) is injected into the subplantar tissue of the right hind paw.
- Post-Induction Measurement: The mechanical nociceptive threshold is re-evaluated at specific time points (e.g., 3 hours) after the carrageenan injection.
- Data Analysis: The results are expressed as the change in withdrawal threshold, and the percentage of inhibition compared to the vehicle-treated control group is calculated. Swertisin and **2''-O-rhamnosylswertisin** were shown to be effective in inhibiting the hypernociceptive response by $70 \pm 2\%$ and $50 \pm 5\%$, respectively.[1]

Biological Activities and Signaling Pathways

2''-O-Rhamnosylswertisin exhibits a range of promising pharmacological effects.

- Antinociceptive and Anti-inflammatory Effects: It demonstrates significant antinociceptive (pain-relieving) effects in models of inflammatory and neuropathic pain.[12][13] The

compound effectively inhibits mechanical nociception induced by carrageenan and Complete Freund's Adjuvant (CFA).[12] Its anti-inflammatory action is supported by its ability to reduce neutrophil migration and decrease levels of the pro-inflammatory cytokine IL-1 β . [12][13]

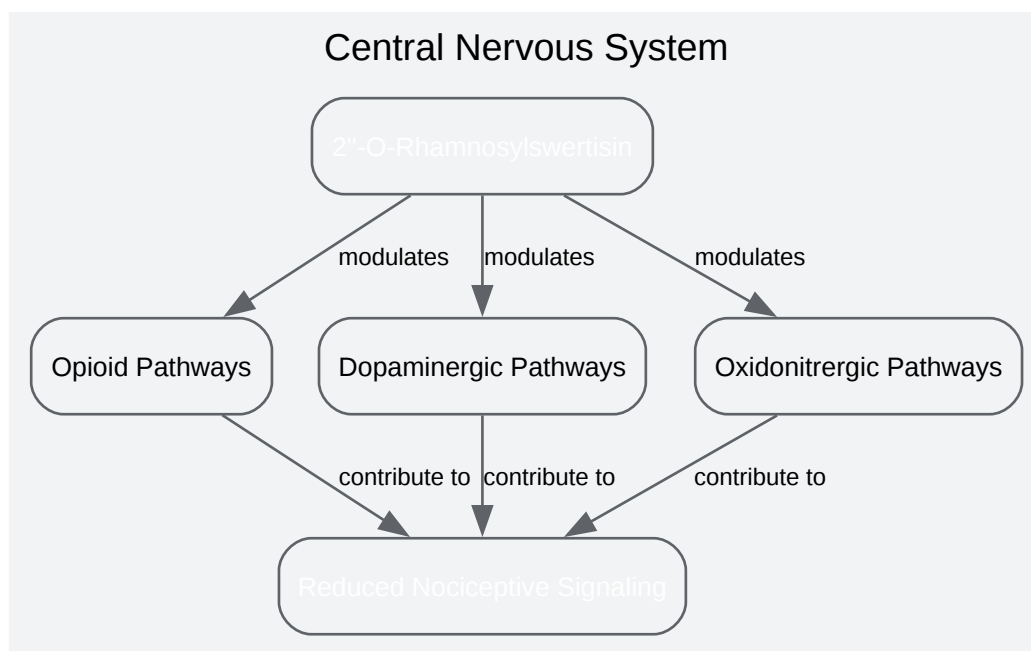
- α -Glucosidase Inhibition: The compound has been reported to exhibit strong α -glucosidase inhibitory activity in vitro, suggesting potential applications in managing hyperglycemia.[2][10]

Implicated Signaling Pathways

Studies on the compound's mechanism of action suggest the modulation of several key signaling pathways involved in pain and inflammation.

Antinociceptive Mechanisms: In a model of neuropathic pain (partial sciatic nerve ligation), the pain-relieving effects of the extract containing **2''-O-Rhamnosylswertisin** were found to involve the opioid, dopaminergic, and oxidonitrergic pathways.[12]

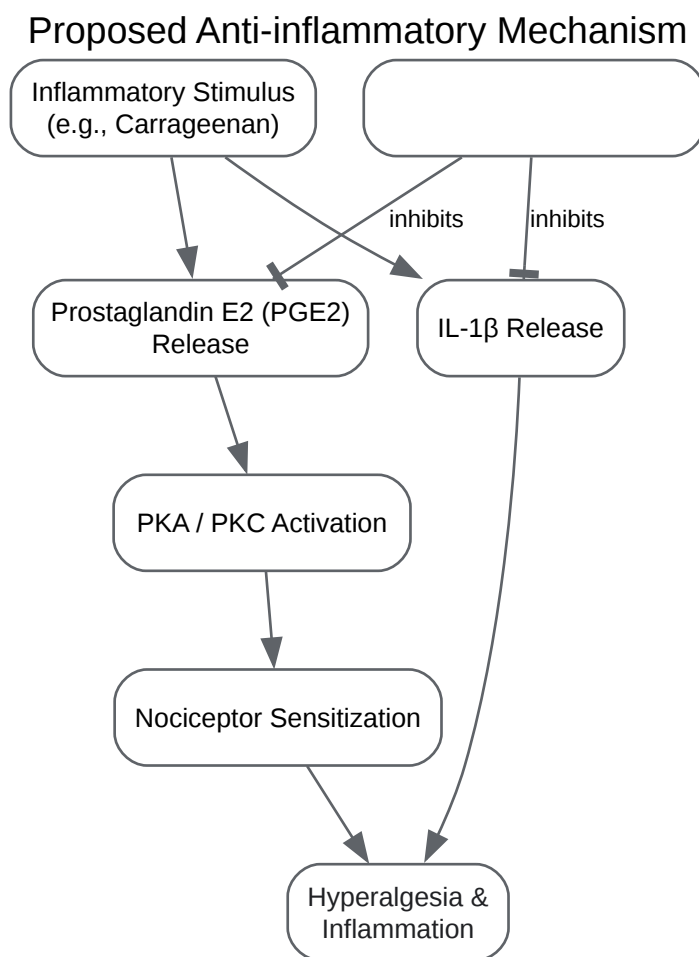
Antinociceptive Signaling Involvement



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Implicated Antinociceptive Pathways

Anti-inflammatory Mechanisms: The compound's ability to inhibit hypernociception induced by Prostaglandin E2 (PGE2) suggests it interferes with inflammatory signaling cascades.[1] PGE2 is known to activate pathways involving protein kinase A (PKA) and protein kinase C (PKC), which sensitize nociceptors.[1] By mitigating these pathways and reducing IL-1 β levels, **2''-O-Rhamnosylswertisin** helps to control the inflammatory response.



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Proposed Anti-inflammatory Mechanism

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